5-bromo-2-chloro-N-(6-methoxypyrimidin-4-yl)benzamide
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Overview
Description
Scientific Research Applications
Halogenated Compounds in Scientific Research
Halogenated Airway Hyperresponsiveness and Lung Injury
Halogenated compounds like chlorine (Cl2) and bromine (Br2) are researched for their effects on airway hyperresponsiveness and lung injury. Studies suggest that exposure to these halogens can result in significant health threats, including airway smooth muscle and epithelial cell activation, leading to conditions like airway hyperresponsiveness (AHR). Research involving compounds with bromo and chloro substituents contributes to understanding the toxicological mechanisms and potential treatments for exposure-induced respiratory issues (Lazrak et al., 2020).
Environmental Impacts of Halogenated Compounds
The environmental behavior and impact of halogenated compounds, such as their occurrence, fate, and toxicity in aquatic environments, are significant areas of scientific investigation. Research in this field aims to understand how these compounds, through their persistence and bioaccumulation potential, affect ecosystems and human health. This research helps in developing strategies for monitoring, managing, and mitigating environmental contamination and its effects (Haman et al., 2015).
Role in Chemical Synthesis and Material Science
Corrosion Inhibition
Quinoline derivatives, which share structural similarities with the compound of interest due to the presence of halogen atoms, are studied extensively for their role as corrosion inhibitors. These compounds exhibit significant effectiveness in preventing metallic corrosion, a property attributed to their high electron density and ability to form stable chelating complexes with metallic surfaces. This application is crucial in materials science, offering insights into protecting industrial equipment and infrastructure from corrosion-related damage (Verma et al., 2020).
Mechanism of Action
Target of Action
The primary target of 5-bromo-2-chloro-N-(6-methoxypyrimidin-4-yl)benzamide is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. By inhibiting SGLT2, this compound reduces glucose reabsorption, leading to the excretion of glucose in urine and a subsequent decrease in blood glucose levels .
Mode of Action
This compound interacts with its target, SGLT2, by binding to it and inhibiting its function . This inhibition prevents the reabsorption of glucose in the kidneys, leading to an increase in glucose excretion through urine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, this compound disrupts the normal reabsorption of glucose, leading to increased glucose excretion and decreased blood glucose levels .
Result of Action
The primary result of the action of this compound is a reduction in blood glucose levels . By inhibiting SGLT2 and disrupting glucose reabsorption in the kidneys, this compound increases glucose excretion, leading to decreased blood glucose levels . This can be beneficial for individuals with diabetes, who have elevated blood glucose levels .
Properties
IUPAC Name |
5-bromo-2-chloro-N-(6-methoxypyrimidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClN3O2/c1-19-11-5-10(15-6-16-11)17-12(18)8-4-7(13)2-3-9(8)14/h2-6H,1H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMHRBFBPVQZFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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